molecular formula C16H14 B095547 1,3-Dimethylphenanthrene CAS No. 16664-45-2

1,3-Dimethylphenanthrene

Cat. No.: B095547
CAS No.: 16664-45-2
M. Wt: 206.28 g/mol
InChI Key: UJUUQKOWULNFNG-UHFFFAOYSA-N
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Description

1,3-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, where two methyl groups are substituted at the 1 and 3 positions of the phenanthrene ring system. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its stability and aromatic properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene. In this method, phenanthrene is reacted with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of phenanthrene. The reaction is carried out at elevated temperatures and pressures to achieve high yields. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, with the reaction conditions varying depending on the desired product.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

1,3-Dimethylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

    Biology: Research on its interactions with biological systems helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in cancer research due to its structural similarity to certain bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. Additionally, its aromatic structure allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

1,3-Dimethylphenanthrene can be compared with other methylated phenanthrene derivatives, such as 1,2-dimethylphenanthrene and 1,4-dimethylphenanthrene. While all these compounds share a similar core structure, the position of the methyl groups significantly affects their chemical properties and reactivity. For instance, this compound is unique in its specific substitution pattern, which influences its stability and reactivity compared to its isomers.

List of Similar Compounds

  • 1,2-Dimethylphenanthrene
  • 1,4-Dimethylphenanthrene
  • 2,3-Dimethylphenanthrene
  • 2,4-Dimethylphenanthrene

These compounds, while similar, exhibit distinct chemical behaviors due to the different positions of the methyl groups on the phenanthrene ring system.

Properties

IUPAC Name

1,3-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUUQKOWULNFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168146
Record name Phenanthrene, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16664-45-2
Record name 1,3-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16664-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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